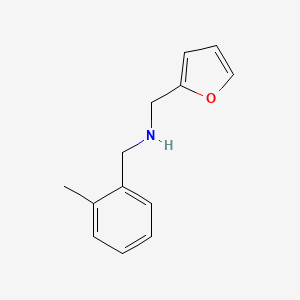

Furan-2-ylmethyl-(2-methyl-benzyl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

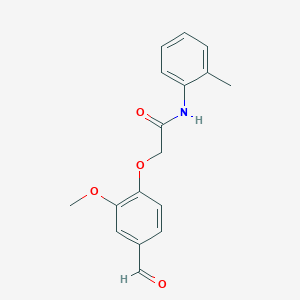

Furan-2-ylmethyl-(2-methyl-benzyl)-amine is a compound that features a furan ring, which is a heterocyclic organic compound with a five-membered aromatic ring structure consisting of four carbon atoms and one oxygen atom. The compound also contains an amine group, which is a functional group with a basic nitrogen atom with a lone pair. The furan ring is substituted with a methyl group and a benzyl group, indicating the presence of a phenyl ring attached to the furan via a methylene bridge.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. For instance, a photochemical route to 2-substituted benzo[b]furans involves a one-step metal-free reaction between 2-chlorophenol derivatives and terminal alkynes, which forms an aryl-C and a C-O bond via an aryl cation intermediate under mild conditions . Another method includes the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters, which results in novel biobased furan polyesters . Additionally, enantioselective synthesis of furan-2-yl amines involves the reduction of O-benzyl furan-2-yl ketone oximes using oxazaborolidine catalysis .

Molecular Structure Analysis

The molecular structure of furan-2-ylmethyl-(2-methyl-benzyl)-amine and related compounds can be elucidated using various spectroscopic techniques. For example, the crystal structure and conformation of similar furan compounds have been determined by X-ray diffraction and further analyzed using density functional theory (DFT) . These studies help in understanding the spatial arrangement of atoms within the molecule and the electronic properties that influence reactivity and stability.

Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions. For instance, 2-hydroxyaryl(5-methylfur-2-yl)alkanes can be rearranged into 3-R-benzo[b]furan derivatives through a reaction with ethanolic HCl . Moreover, furanone derivatives can be transformed into oxazinone and pyrimidinone heterocycles through thermolysis and base-catalyzed decomposition . The synthesis of benzimidazole derivatives from furan compounds involves intramolecular cyclization and protolytic opening of the furan ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-ylmethyl-(2-methyl-benzyl)-amine and related compounds can be inferred from the properties of similar furan derivatives. For example, the physical properties of furan polyesters synthesized from 2,5-bis(hydroxymethyl)furan were characterized, and the effects of the methylene units on these properties were discussed . The molecular electrostatic potential and frontier molecular orbitals of furan compounds have been investigated using DFT, revealing some of their physicochemical properties .

Aplicaciones Científicas De Investigación

Novel Synthetic Methods

Researchers have developed new synthetic routes for furan-2-yl amines and amino acids, showcasing the versatility of these compounds in organic synthesis. For instance, an enantioselective synthesis approach for furan-2-yl amines and amino acids involves oxazaborolidine-catalyzed enantioselective reduction, with the furan ring oxidation yielding amino acids in high yields (Demir et al., 2003). This method highlights the potential of furan-2-ylmethyl-(2-methyl-benzyl)-amine derivatives in synthesizing chiral compounds.

Heterocyclic Compound Synthesis

The transformation of furanone derivatives into oxazinone and pyrimidinone heterocycles is another significant application (Hashem et al., 2017). This process involves thermolysis and base-catalyzed decomposition, underlining the compound's utility in creating diverse heterocyclic structures.

Material Science and Polymer Research

In the field of materials science, furan-2-ylmethyl-(2-methyl-benzyl)-amine derivatives have been explored for synthesizing novel polymers. For instance, the preparation of amides and esters containing furan rings under microwave-assisted conditions demonstrates the compound's applicability in generating materials with potential industrial applications (Janczewski et al., 2021).

Pharmacological Research

While avoiding specifics on drug use, dosage, and side effects, it's worth noting that compounds containing the furan-2-ylmethyl-(2-methyl-benzyl)-amine structure have been studied for their potential biological activities. For example, research into the brine shrimp lethality test of some benzoxazine and aminomethyl derivatives of eugenol hints at the bioactivity of these compounds (Rudyanto et al., 2014).

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-1-(2-methylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-11-5-2-3-6-12(11)9-14-10-13-7-4-8-15-13/h2-8,14H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJDUWRAYBUBTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355290 |

Source

|

| Record name | Furan-2-ylmethyl-(2-methyl-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-ylmethyl-(2-methyl-benzyl)-amine | |

CAS RN |

225236-01-1 |

Source

|

| Record name | Furan-2-ylmethyl-(2-methyl-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B1300252.png)

![4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester](/img/structure/B1300259.png)

![3-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300270.png)

![N-[(1,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1300278.png)